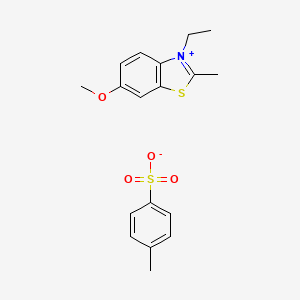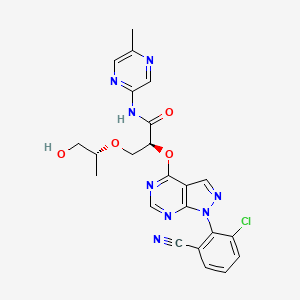
3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a chemical compound with the molecular formula C18H21NO4S2 and a molecular weight of 379.494 g/mol . It is a benzothiazolium salt, which is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate typically involves the reaction of 3-ethyl-6-methoxy-2-methylbenzothiazolium with 4-methylbenzenesulfonic acid . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Applications De Recherche Scientifique
3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dimethylbenzothiazolium iodide: Another benzothiazolium salt with similar chemical properties.
3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide: A closely related compound with slight variations in its structure.
Uniqueness
3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
71173-73-4 |
|---|---|
Formule moléculaire |
C18H21NO4S2 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14NOS.C7H8O3S/c1-4-12-8(2)14-11-7-9(13-3)5-6-10(11)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
RSQGBEREGDJTGS-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(SC2=C1C=CC(=C2)OC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)











